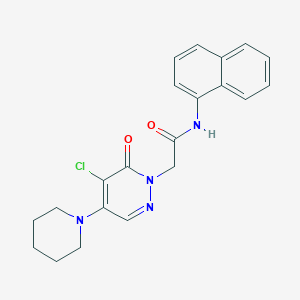
4-(3-fluoropropyl)-2-(6-methoxy-2-naphthyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-fluoropropyl)-2-(6-methoxy-2-naphthyl)morpholine is a useful research compound. Its molecular formula is C18H22FNO2 and its molecular weight is 303.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 303.16345711 g/mol and the complexity rating of the compound is 341. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Toxicity of Organic Fluorophores in Molecular Imaging
Fluorophores, including compounds structurally similar to "4-(3-fluoropropyl)-2-(6-methoxy-2-naphthyl)morpholine," are crucial for in vivo cancer diagnosis through optical imaging. These substances allow real-time detection of cancer using relatively inexpensive and portable equipment. However, their potential toxicity necessitates thorough investigation to ensure safe administration to patients. The toxicological profiles of fluorophores like indocyanine green and fluorescein (FDA-approved) are well-documented, whereas information on non-FDA-approved fluorophores is limited. The research indicates that the quantities used in molecular imaging are typically much lower than the toxic doses reported in the literature, suggesting their potential safety in patient applications (Alford et al., 2009).
Pharmacological Interest of Morpholine Derivatives
Morpholine and its derivatives, including "this compound," have been studied for their broad spectrum of pharmacological activities. Morpholine, a six-membered aromatic organic heterocycle with a nitrogen and oxygen atom in its ring structure, is found in various organic compounds developed for diverse pharmacological activities. This review summarizes the pharmacological profiles of morpholine derivatives, indicating their importance in biochemistry and potential for therapeutic applications (Asif & Imran, 2019).
Antioxidant Activity Measurement Techniques
The study of antioxidants, which may include compounds like "this compound," is significant in various fields, including medicine and food engineering. This review critically presents tests used to determine antioxidant activity, discussing their detection mechanisms, applicability, advantages, and disadvantages. The assays covered include ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, and others, based on chemical reactions and spectrophotometry. These methods have been applied successfully in analyzing the antioxidant capacity of complex samples, highlighting the importance of chemical and electrochemical methods in understanding the kinetics of processes involving antioxidants (Munteanu & Apetrei, 2021).
Environmental Monitoring of Organic Pollutants
This review addresses the occurrence of priority substances (PSs) and contaminants of emerging concern (CECs) in surface water, following EU guidelines. While not directly mentioning "this compound," the study highlights the importance of monitoring organic pollutants, including potentially structurally related compounds. It discusses the highest concentrations found for various PSs and CECs, underlining the need for early legislation and data on clinical effects from poisons centres and user forums, combined with (in vitro) screening methods for quick detection of hazardous substances (Sousa et al., 2018).
特性
IUPAC Name |
4-(3-fluoropropyl)-2-(6-methoxynaphthalen-2-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FNO2/c1-21-17-6-5-14-11-16(4-3-15(14)12-17)18-13-20(8-2-7-19)9-10-22-18/h3-6,11-12,18H,2,7-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWNYCEKIJIXOOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C3CN(CCO3)CCCF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 5-(aminocarbonyl)-2-{[2-cyano-3-(5-methyl-2-furyl)acryloyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5501428.png)
![methyl N-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]leucinate](/img/structure/B5501435.png)


![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B5501447.png)

![1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5501463.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(4-fluorophenyl)urea](/img/structure/B5501470.png)
![6-ethyl-2,5-dimethyl-N-prop-2-enyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5501479.png)

![4-{[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]methyl}benzonitrile](/img/structure/B5501495.png)
![1-(2-furoyl)-4-[3-(2-furyl)-1H-pyrazol-1-yl]piperidine-4-carboxylic acid](/img/structure/B5501509.png)
